N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
This compound has been investigated for its inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair, making it a potential candidate for cancer therapy. Research indicates that derivatives of this compound exhibit potent dual inhibitory activities, suggesting a promising avenue for the development of new anticancer agents. The classical analogue of a similar compound was synthesized to be the most potent dual inhibitor known, showing significant potential in inhibiting human TS and DHFR with low IC50 values, highlighting its therapeutic promise in treating diseases with aberrant DNA synthesis mechanisms (Gangjee, Qiu, Li, & Kisliuk, 2008).
Vibrational Spectroscopic Signatures and Quantum Computational Approach
The compound and its derivatives have been characterized to obtain vibrational signatures via Raman and Fourier transform infrared spectroscopy, supported by ab initio calculations. This research provides deep insights into the molecular structure and stereo-electronic interactions, confirming stability and intermolecular interactions within the crystal structure. Such studies are foundational for understanding the physical and chemical properties of potential pharmaceuticals (Jenepha Mary, Pradhan, & James, 2022).
Crystal Structure Analysis
The investigation into the crystal structures of derivatives of this compound reveals a folded conformation around the methylene C atom of the thioacetamide bridge. Such analyses are vital for drug design, providing essential data on how molecular modifications can impact biological activity and interaction with biological targets. The intramolecular hydrogen bonding observed stabilizes the folded conformation, which could influence the compound's interaction with biological molecules (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Fluorescence Binding Studies with Bovine Serum Albumin
Research on the interaction of similar compounds with bovine serum albumin (BSA) provides insights into their potential bioavailability and distribution characteristics. By studying the fluorescence and UV–vis spectral studies, researchers can infer how these compounds interact with proteins, which is crucial for understanding their pharmacokinetic properties and potential as therapeutic agents (Meng, Zhu, Zhao, Yu, & Lin, 2012).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-15-7-10-21(16(2)13-15)28-24(30)23-20(11-12-31-23)27-25(28)32-14-22(29)26-19-9-8-17-5-3-4-6-18(17)19/h3-7,10-13,19H,8-9,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWDQYUHRUUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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